2-(6-Aminopyridazin-3-yl)propan-2-ol
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Overview
Description
2-(6-Aminopyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of an aminopyridazine ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Aminopyridazin-3-yl)propan-2-ol typically involves the reaction of 2-(6-chloropyridazin-3-yl)propan-2-ol with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Aminopyridazin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(6-Aminopyridazin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(6-Chloropyridazin-3-yl)propan-2-ol
- 2-(6-Bromopyridazin-3-yl)propan-2-ol
- 2-(6-Methylpyridazin-3-yl)propan-2-ol
Comparison: Compared to its analogs, 2-(6-Aminopyridazin-3-yl)propan-2-ol is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. The amino group enhances its reactivity in substitution reactions and its potential interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(6-aminopyridazin-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3,(H2,8,10) |
InChI Key |
QEOCLIXRKVZHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)N)O |
Origin of Product |
United States |
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